3-(4-Methylpiperidin-1-YL)propan-1-OL
Overview
Description
3-(4-Methylpiperidin-1-yl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)propan-1-ol typically involves the reaction of 4-methylpiperidine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated systems, to ensure high yield and purity. The use of high-pressure reactors and advanced purification methods, such as distillation and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Amines, Alcohols
Substitution: Halides, Amines
Scientific Research Applications
3-(4-Methylpiperidin-1-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. For example, it may interact with neurotransmitter receptors in the brain, affecting the release and uptake of neurotransmitters and thereby influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpiperidin-4-yl)propan-1-ol
- 1-(3-Aminopropyl)-4-methylpiperazine
- 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol
Uniqueness
3-(4-Methylpiperidin-1-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group on the piperidine ring and the hydroxyl group on the propyl chain make it a versatile intermediate for various synthetic applications. Additionally, its ability to interact with specific molecular targets makes it valuable in medicinal chemistry .
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9-3-6-10(7-4-9)5-2-8-11/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSWWKLQLYHXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569445 | |
Record name | 3-(4-Methylpiperidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857237-50-4 | |
Record name | 3-(4-Methylpiperidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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